molecular formula C23H34N2O7 B12369523 (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid

Cat. No.: B12369523
M. Wt: 450.5 g/mol
InChI Key: GJLPXHFMMRXIHT-ROJIRLEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid is a complex organic molecule with a unique structure It is characterized by its multiple chiral centers and the presence of both an oxime and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid typically involves multiple steps:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Introduction of the oxime group: The oxime group can be introduced via the reaction of a ketone intermediate with hydroxylamine under acidic or basic conditions.

    Attachment of the aminoethoxy group: This step involves the nucleophilic substitution of an appropriate leaving group with 2-aminoethanol.

    Oxalic acid addition: The final step involves the reaction of the intermediate with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, to form nitroso derivatives.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological activity: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceuticals: Its unique structure may lead to the development of new pharmaceuticals with specific therapeutic effects.

Industry

    Materials science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxime and aminoethoxy groups suggests potential interactions with nucleophilic or electrophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3E,5S,8R,9S,10R,13S,14S)-3-(2-hydroxyethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione
  • (3E,5S,8R,9S,10R,13S,14S)-3-(2-methoxyethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione

Uniqueness

The presence of the aminoethoxy group and the oxalic acid moiety distinguishes this compound from its analogs. These functional groups may confer unique reactivity and biological activity, making it a valuable compound for further study and application.

Properties

Molecular Formula

C23H34N2O7

Molecular Weight

450.5 g/mol

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid

InChI

InChI=1S/C21H32N2O3.C2H2O4/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20;3-1(4)2(5)6/h14-17H,3-12,22H2,1-2H3;(H,3,4)(H,5,6)/b23-13+;/t14-,15-,16-,17+,20+,21-;/m0./s1

InChI Key

GJLPXHFMMRXIHT-ROJIRLEOSA-N

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C.C(=O)(C(=O)O)O

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.